molecular formula C14H21NO B2798320 Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine CAS No. 852404-80-9

Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine

Cat. No.: B2798320
CAS No.: 852404-80-9
M. Wt: 219.328
InChI Key: XQXWCCWVAVPCPP-UHFFFAOYSA-N
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Description

Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine is an organic compound with the molecular formula C14H21NO. It is a derivative of benzylamine, where the benzyl group is substituted with a tert-butyl group and an allyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The allyloxy group can be reduced to form a saturated alkyl group.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution.

Major Products

    Epoxidation: Formation of an epoxide derivative.

    Hydrogenation: Formation of a saturated alkyl derivative.

    Nucleophilic Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and allyloxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound, which lacks the tert-butyl and allyloxy substitutions.

    4-(Prop-2-en-1-yloxy)benzylamine: Similar structure but without the tert-butyl group.

    Tert-butylbenzylamine: Similar structure but without the allyloxy group.

Uniqueness

Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine is unique due to the presence of both the tert-butyl and allyloxy groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs .

Properties

IUPAC Name

2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4/h5-9,15H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXWCCWVAVPCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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